1,1,2,2-Tetrachloroethane-d2

Beschreibung

Deuteration Strategies for Chlorinated Ethanes

The synthesis of deuterated compounds, including chlorinated ethanes, relies on several core strategies designed to replace hydrogen (¹H) with deuterium (B1214612) (²H or D). The most prominent and versatile of these is Hydrogen Isotope Exchange (HIE) . acs.orgnih.gov This method involves the direct substitution of C-H bonds with C-D bonds by treating the non-labeled organic molecule with a deuterium source, often in the presence of a catalyst. acs.org

For relatively inert C-H bonds, such as those in alkanes and haloalkanes, HIE typically requires catalysis by transition metals. acs.org Noble metals like iridium, ruthenium, and rhodium have historically been used, with iridium-based catalysts being particularly effective for H/D exchange in arenes and even unactivated alkanes under relatively mild conditions. nih.govrsc.org More recently, catalysts based on earth-abundant metals like iron have also been developed for this purpose. nih.gov The deuterium source for these reactions is commonly deuterium oxide (D₂O) or deuterated solvents like benzene-d₆. rsc.orgmdpi.com

Another, more classical approach is reductive dehalogenation . This involves the reaction of a more highly halogenated precursor with a reducing agent in the presence of a deuterium source. For instance, a polyhalogenated alkane can be reduced with zinc dust in a D₂O-dioxane solution to yield a deuterated alkane. cdnsciencepub.com

While detailed industrial synthesis procedures are proprietary, the most logical and widely applied method for producing 1,1,2,2-tetrachloroethane-d2 is the direct catalytic Hydrogen Isotope Exchange (HIE) of its non-deuterated counterpart, 1,1,2,2-tetrachloroethane (B165197) (CAS 79-34-5). sigmaaldrich.com

This process can be conceptualized as follows:

Reactants : The starting material, 1,1,2,2-tetrachloroethane (Cl₂CHCHCl₂), is reacted with a deuterium source, most commonly heavy water (D₂O).

Catalyst : A homogeneous transition-metal catalyst is employed to activate the C-H bonds. Iridium pincer complexes are highly effective for such transformations, as they can activate C-H bonds under mild conditions. rsc.org

Reaction : The reaction mixture is typically heated to facilitate the exchange process, allowing the hydrogen atoms on the ethane (B1197151) backbone to be replaced by deuterium atoms from the D₂O, yielding this compound (Cl₂CDCDCl₂).

An alternative, though less direct, route could involve the dehalogenation of a more chlorinated ethane, such as hexachloroethane, using a reducing agent and a deuterium source. However, the direct HIE method offers the advantage of being a late-stage functionalization, which is often more efficient. acs.org

Achieving a high degree of deuterium incorporation (e.g., ≥99.5 atom % D) is critical for the final product's use in NMR. sigmaaldrich.com Several factors are optimized to maximize this efficiency:

Catalyst Choice and Loading : The nature of the catalyst is paramount. Highly active catalysts, such as specific iridium or iron pincer complexes, are chosen to ensure efficient C-H bond activation. nih.govrsc.org The catalyst concentration is optimized to balance reaction speed with cost.

Reaction Conditions : Temperature and reaction time are carefully controlled. Increasing the temperature can enhance the rate of H-D exchange, and sufficient time must be allowed for the exchange to approach completion. mdpi.com For example, a study on a Pd/C-Al-D₂O system showed that increasing the temperature to an optimal level was necessary for complete H-D exchange. mdpi.com

Deuterium Source : The choice and excess of the deuterium source are critical. Using a large molar excess of D₂O drives the equilibrium toward the deuterated product. In some systems, the choice of solvent itself (e.g., benzene-d₆) can serve as the deuterium source. rsc.org

Kinetic Isotope Effect (KIE) : The C-D bond is stronger than the C-H bond, which is the basis of the deuterium kinetic isotope effect. mdpi.com While this effect is exploited in deuterated drugs to slow metabolism, in synthesis, reaction conditions must be robust enough to overcome the energy barrier for C-H cleavage and drive the forward (deuteration) reaction. acs.orgmdpi.com

Isotopic Purity and Quality Control in Synthesis

Rigorous quality control is essential to guarantee that the final product meets the stringent requirements for its applications, particularly in high-resolution NMR. fujifilm.comeurisotop.com This involves assessing both the isotopic enrichment and the chemical purity.

The isotopic purity, or the percentage of deuterium atoms at the specified molecular positions, is a key quality parameter. Several analytical techniques are employed for its determination:

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for this assessment.

Proton NMR (¹H NMR) is used to quantify the residual, non-deuterated sites. A high degree of deuteration results in a very weak signal from the remaining protons. sigmaaldrich.com

Deuterium NMR (²H NMR) directly observes the deuterium nuclei, providing a spectrum that confirms the positions of the deuterium labels and can be used for quantitative analysis of enrichment. sigmaaldrich.comwikipedia.org It is particularly useful for highly enriched compounds where the proton signal is too weak for accurate integration. sigmaaldrich.com

High-Resolution Mass Spectrometry (HR-MS) : This technique is highly sensitive and can precisely determine the isotopic purity. By analyzing the mass-to-charge ratio, HR-MS can distinguish and quantify the different isotopologs (e.g., the desired d₂ species, as well as any residual d₁ or d₀ species) based on their distinct molecular weights. nih.govrsc.orgresearchgate.net This method provides a clear distribution of the isotopic enrichment.

Key contaminants and the techniques used to control them include:

Water Content : Water is a significant contaminant in NMR solvents as it produces a large interfering peak in ¹H NMR spectra. The water content is meticulously controlled and measured using the Karl Fischer (KF) titration method, which is highly specific for water and can detect trace amounts. ckgas.commeasurlabs.comsigmaaldrich.com Specifications for high-purity solvents often require water content to be below 0.03%.

Acidity : Chlorinated solvents like 1,1,2,2-tetrachloroethane can slowly decompose over time, especially when exposed to light and oxygen, potentially forming acidic byproducts such as hydrogen chloride (HCl). ckgas.com Acidity is monitored using wet chemical methods, such as titration or pH testing of a water extract. ckgas.com To mitigate degradation, stabilizers like silver foil are sometimes added, and the product is packaged in amber bottles under an inert atmosphere (e.g., argon). eurisotop.comckgas.com

Proper handling by the end-user, such as storage in a cool, dark place and handling under an inert atmosphere, is also crucial to maintain the purity of the solvent. eurisotop.com

Table 2: Summary of Quality Control Techniques

| Technique | Parameter Measured | Purpose |

|---|---|---|

| ¹H NMR Spectroscopy | Residual Protons | Quantifies the amount of non-deuterated compound remaining. sigmaaldrich.com |

| ²H NMR Spectroscopy | Deuterium Incorporation | Directly observes and quantifies the deuterium atoms, confirming isotopic enrichment and position. wikipedia.org |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopolog Distribution | Separates and quantifies molecules by mass to provide a precise isotopic purity value (e.g., % d₂, d₁, d₀). nih.govresearchgate.net |

| Gas Chromatography (GC) | Chemical Purity | Separates and quantifies volatile organic impurities, including residual starting material. fujifilm.comotsuka.co.jp |

| Karl Fischer (KF) Titration | Water Content | A specific and accurate method to quantify trace amounts of water contamination. ckgas.commeasurlabs.com |

| Wet Chemistry (e.g., Titration) | Acidity | Measures acidic impurities that may form from solvent degradation. ckgas.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2,2-tetrachloro-1,2-dideuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl4/c3-1(4)2(5)6/h1-2H/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFMBZIOSGYJDE-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C([2H])(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955299 | |

| Record name | 1,1,2,2-Tetrachloro(~2~H_2_)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33685-54-0 | |

| Record name | 1,1,2,2-Tetrachloroethane-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33685-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetrachloro-(1,2-2H2)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033685540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2,2-Tetrachloro(~2~H_2_)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-tetrachloro-[1,2-2H2]ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 1,1,2,2 Tetrachloroethane D2

Chemical Structure and Formula

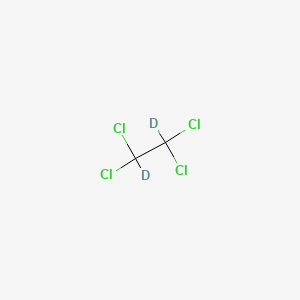

This compound is a chlorinated hydrocarbon where the two hydrogen atoms of 1,1,2,2-Tetrachloroethane (B165197) have been replaced by deuterium (B1214612) atoms. sigmaaldrich.com

Molecular Formula: C₂D₂Cl₄ chemicalbook.com

Linear Formula: Cl₂CDCDCl₂ sigmaaldrich.com

SMILES String: [2H]C(Cl)(Cl)C([2H])(Cl)Cl sigmaaldrich.com

InChI Key: QPFMBZIOSGYJDE-QDNHWIQGSA-N sigmaaldrich.com

Key Physical and Chemical Data

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental setups.

| Property | Value |

| CAS Number | 33685-54-0 sigmaaldrich.com |

| Molecular Weight | 169.86 g/mol sigmaaldrich.comchemicalbook.com |

| Appearance | Clear colorless liquid chemicalbook.com |

| Density | 1.62 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |

| Boiling Point | 145-146 °C at 737 mmHg sigmaaldrich.comchemicalbook.com |

| Melting Point | -44 °C chemicalbook.com |

| Refractive Index | n20/D 1.493 sigmaaldrich.comchemicalbook.com |

| Solubility | Slightly soluble in water. Soluble in ether, chloroform, ethanol (B145695), tetrachloromethane, methanol, acetone, petroleum spirit, carbon disulfide, dimethyl formamide, and benzene. chemicalbook.comchemicalbook.com |

| Isotopic Purity | ≥99.5 atom % D sigmaaldrich.com |

Advanced Spectroscopic Investigations of 1,1,2,2 Tetrachloroethane D2

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

1,1,2,2-Tetrachloroethane-d2 (C2D2Cl4), a deuterated isotopologue of 1,1,2,2-tetrachloroethane (B165197), serves as a crucial solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. sigmaaldrich.comnih.gov Its primary advantage lies in the substitution of hydrogen atoms with deuterium (B1214612), which significantly minimizes solvent signals in ¹H NMR spectra, allowing for clearer observation of the analyte's signals. carlroth.com This property, combined with its high boiling point and ability to dissolve a wide range of organic compounds, makes it an indispensable tool for various advanced NMR studies. sigmaaldrich.comunibas.it

¹H NMR Studies Using this compound as Solvent

The use of this compound as a solvent is particularly valuable in ¹H NMR spectroscopy for the analysis of complex organic molecules and polymers. armar-europa.deresearchgate.net Its deuterated nature ensures that the solvent's residual proton signal is minimal, thus preventing interference with the signals of the compound under investigation. carlroth.com

In NMR spectroscopy, the intense signal from a protonated solvent can obscure the signals of the solute, especially at low concentrations. While deuterated solvents like this compound are used to minimize this issue, residual proton signals can still be present. carlroth.com Solvent suppression techniques, such as presaturation, are employed to irradiate and saturate the residual solvent signal, effectively making it invisible to the NMR detector. binghamton.edu This allows for the clean observation of the analyte's ¹H spectrum. binghamton.edu

Accurate referencing of chemical shifts is paramount for the correct interpretation of NMR spectra. Typically, chemical shifts are referenced to the signal of an internal standard, most commonly tetramethylsilane (B1202638) (TMS). huji.ac.il However, for convenience, the known chemical shift of the residual solvent signal is often used as a secondary reference. huji.ac.il The residual proton signal of this compound appears at approximately 5.91 ppm in ¹H NMR spectra. chemicalbook.comchemicalbook.com It is important to note that the exact chemical shift can be influenced by factors such as temperature and the composition of the sample. huji.ac.il For instance, in one study, all ¹H and ¹³C experimental shifts were calibrated with respect to the ¹H and ¹³C signals of this compound at 6.0 and 73.8 ppm, respectively. figshare.com

Table 1: ¹H and ¹³C NMR Chemical Shift References for this compound

| Nucleus | Chemical Shift (ppm) | Reference |

|---|---|---|

| ¹H | ~5.91 - 6.0 | chemicalbook.comchemicalbook.comfigshare.com |

Note: The exact chemical shift may vary depending on experimental conditions.

Variable temperature (VT)-¹H NMR spectroscopy is a powerful technique used to study dynamic processes, such as conformational changes in molecules. unibas.it By recording NMR spectra at different temperatures, researchers can observe changes in the signals that correspond to different conformations. unibas.it this compound is an excellent solvent for such studies due to its high boiling point (146 °C), which allows for a wide temperature range to be investigated. sigmaaldrich.comunibas.it

In a study on the dynamic interconversion of a stapled α-helical peptide, VT-¹H NMR measurements were performed in this compound. rsc.org The rate of interconversion between the right-handed (P) and left-handed (M) forms of the peptide was determined by analyzing the coalescence of specific proton signals as the temperature was increased. rsc.org Similarly, the torsional barriers of disubstituted biphenyls were determined using VT-¹H NMR in this compound, among other solvents. uva.es The study of a butterfly-shaped overcrowded alkene also utilized VT-¹H NMR in this solvent to investigate its diastereomeric interconversion. researchgate.net Furthermore, the conformational behavior of a thiacalix researchgate.netarene derivative was investigated using VT-¹H NMR in this compound, revealing a coalescence temperature of approximately 380 K. acs.org

¹³C NMR Investigations in this compound

This compound is also a suitable solvent for ¹³C NMR spectroscopy, providing a clear spectral window for the observation of carbon signals. figshare.com

¹³C NMR spectroscopy in this compound is instrumental in determining the structure of newly synthesized compounds. The chemical shifts of the carbon atoms provide detailed information about their local electronic environment, which is crucial for structural elucidation. rsc.org For example, the ¹³C NMR spectrum of a synthesized ladder-type conjugated oligomer was recorded in deuterated dichloromethane, while variable temperature ¹H NMR was conducted in this compound to study its dynamic properties. rsc.org In another instance, the ¹³C NMR spectrum of a polymer dissolved in this compound was referenced to the solvent's natural abundance ¹³C signal at 74.1 ppm. universiteitleiden.nl

Table 2: Representative ¹³C NMR Data for Compounds Analyzed in this compound or Related Solvents

| Compound Type | Key Functional Group/Resonance | Observed Chemical Shift (ppm) |

|---|---|---|

| Poly(ethylene-co-styrene) | SPS carbons | ~40.8 and 44.1 |

| Polypropylene | Methylene carbon | 46.1 |

| Polypropylene | Methine carbon | 28.5 |

Note: Data extracted from studies using this compound or similar high-temperature NMR solvents. universiteitleiden.nlresearchgate.net

The high boiling point of this compound makes it particularly useful for high-temperature ¹³C NMR analysis of polymers, which often require elevated temperatures to achieve sufficient solubility and mobility for high-resolution spectra. researchgate.netcnr.it This technique is essential for characterizing the microstructure of polymers, such as the sequence distribution of monomers in copolymers.

For instance, the ¹³C NMR spectra of ethylene (B1197577)/styrene (B11656) copolymers were recorded in this compound at 110 °C to analyze the polymer microstructure and the incorporation of styrene. researchgate.net Similarly, ethylene copolymers with 1-decene (B1663960) were analyzed by ¹³C NMR at 110 °C in the same solvent. researchgate.net The characterization of syndiotactic polypropylene, including the identification of regioirregular sequences, has also been successfully performed using high-temperature ¹³C NMR in this compound. mdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HMBC)

This compound (C₂D₂Cl₄) serves as a crucial solvent in nuclear magnetic resonance (NMR) spectroscopy, particularly for high-temperature studies and the analysis of complex molecules requiring advanced two-dimensional (2D) techniques. rsc.orgsigmaaldrich.com Its high boiling point and excellent solvent properties for a wide range of organic compounds make it suitable for experiments where increased solubility and different molecular dynamics are required. nih.gov The deuteration at the alpha-positions ensures that the solvent's own signal does not overwhelm the signals of the analyte under investigation. sigmaaldrich.com

In modern structural elucidation, 2D NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are frequently employed to determine the connectivity of atoms within a molecule. When an analyte is dissolved in this compound, these experiments can be carried out effectively.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies spin-spin couplings between nuclei of the same type, typically protons (¹H). A 2D ¹H{¹H} COSY spectrum of a compound dissolved in this compound would reveal which protons are coupled to each other, helping to piece together molecular fragments. For instance, research on novel polymers has utilized 2D ¹H{¹H} COSY spectra acquired in this solvent to identify J-mediated through-bond ¹H-¹H moieties. figshare.com

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment detects long-range couplings (typically over 2-4 bonds) between different types of nuclei, most commonly ¹H and ¹³C. It is instrumental in connecting molecular fragments that are not directly bonded. An ¹H{¹³C} HMBC spectrum can map the correlations between protons and carbons, providing a detailed skeletal framework of the analyte. figshare.com

The acquisition parameters for such experiments are carefully optimized. For example, a 2D ¹H{¹H} COSY experiment might involve acquiring 128 t1 increments with a recycle delay of 2 seconds, while an HMBC experiment could require longer acquisition times, sometimes up to 7 hours, to detect the weaker long-range correlations. figshare.com The chemical shifts in these spectra are often calibrated with respect to the residual proton and carbon signals of the this compound solvent itself. figshare.com

Table 1: Typical 2D NMR Experiments Utilizing this compound as a Solvent

| Technique | Abbreviation | Type of Correlation | Information Yielded | Example Application |

|---|---|---|---|---|

| Correlation Spectroscopy | COSY | ¹H-¹H | Identifies protons coupled through 2-3 bonds. | Establishing proton connectivity in organic molecules. figshare.com |

| Heteronuclear Multiple Bond Correlation | HMBC | ¹H-¹³C (long-range) | Connects protons and carbons separated by 2-4 bonds. | Assembling the carbon skeleton of a compound. figshare.com |

Quantitative NMR (qNMR) Applications

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical method for determining the concentration or purity of a substance. Unlike many other analytical techniques, qNMR can be a primary ratio method, meaning it can provide accurate results without the need for identical calibration standards. The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

There are two main approaches to qNMR: ox.ac.uk

Relative Concentration Determination: This is the most common application, used to determine the ratios of different compounds in a mixture, such as isomeric ratios or the relative amounts of reactants and products. ox.ac.uk

Absolute Concentration Determination: This method is used to find the absolute concentration or purity of a sample by comparing the integral of an analyte's signal to the integral of a certified internal calibration standard of known concentration and purity. ox.ac.uk

This compound is an ideal solvent for many qNMR applications. Its high isotopic purity (typically ≥99.5 atom % D) is critical, as it minimizes the intensity of residual solvent signals that could overlap with and interfere with the signals of the analyte or the internal standard. sigmaaldrich.commerckmillipore.comsigmaaldrich.com For accurate quantification, several experimental parameters must be carefully controlled, such as ensuring a long relaxation delay to allow for complete magnetization recovery of all relevant nuclei. For ¹³C qNMR, inverse-gated decoupling must be used to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integrations. ox.ac.uk

The purity of an analyte (Pₓ) can be calculated using the following equation when an internal calibrant is used: ox.ac.uk

Pₓ = (Iₓ / I_cal) * (N_cal / Nₓ) * (Mₓ / M_cal) * (W_cal / Wₓ) * P_cal

Where:

I: Integrated signal area

N: Number of nuclei generating the signal

M: Molar mass

W: Gravimetric weight

P: Purity

x: Analyte of interest

cal: Calibration standard

The use of this compound as a non-interfering medium allows for the precise and accurate application of this formula to determine the purity of a wide variety of chemical substances.

Mass Spectrometry (MS) Applications of Deuterated Analogs

Isotope Dilution Mass Spectrometry (IDMS) Principles

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving highly accurate and precise quantification of elements and molecules. osti.gov It is considered a primary method of analysis because it provides a direct link to the International System of Units (SI). nih.gov The core principle of IDMS involves intentionally altering the isotopic composition of the analyte in a sample. rsc.org

The procedure begins with the addition of a known amount of an isotopically enriched standard, often called a "spike" or "tracer," to a precisely weighed amount of the sample. osti.gov This standard is a version of the target analyte that contains a rare isotope in high abundance. For organic molecules, this often involves synthesizing the compound with heavy isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.gov this compound is an example of such a deuterated analog used as an internal standard. isotope.com

After the spike is added, it is thoroughly mixed with the sample to ensure complete homogenization. osti.gov The key advantage of IDMS is that the isotopically labeled standard behaves almost identically to the natural (unlabeled) analyte during subsequent sample preparation steps, such as extraction, cleanup, and derivatization. nih.gov Therefore, any loss of the analyte during this process is perfectly compensated for by a proportional loss of the standard. The method does not depend on quantitative recovery of the analyte. osti.gov

Finally, the sample is analyzed by mass spectrometry. The instrument measures the ratio of the ion signal from the natural analyte to the ion signal from the isotopically labeled standard. rsc.org Since the amount of the added standard is known, the initial concentration of the analyte in the original sample can be calculated with high accuracy from this measured isotope ratio. osti.gov The basic IDMS equation for elemental analysis is: rsc.org

Cₛ = (Nₜ / Wₛ) * (R_m - Rₜ) / (Rₛ - R_m) * (Mₛ / Aₜ)

This is a simplified representation; specific equations vary for molecular analysis.

The use of deuterated standards is common due to their relative ease of preparation and lower cost. nih.gov However, it is important to consider potential chromatographic isotope effects, where the deuterated compound may elute slightly differently from its non-deuterated counterpart due to differences in bond energies between C-H and C-D bonds. nih.gov

Applications in Environmental and Biological Sample Analysis

The non-deuterated compound, 1,1,2,2-tetrachloroethane, is a synthetic chemical that has been used as a solvent and as a chemical intermediate in the production of other chlorinated hydrocarbons. nih.govepa.gov Due to its past uses and disposal, it can be found as a contaminant in the environment. cdc.gov Monitoring its presence in environmental matrices (air, water, soil) and biological samples is crucial for assessing exposure and environmental impact.

Isotope Dilution Mass Spectrometry (IDMS) using this compound as an internal standard is the benchmark method for quantifying trace levels of 1,1,2,2-tetrachloroethane. isotope.com The deuterated standard is added to the sample at the beginning of the analytical workflow. The sample then undergoes extraction—for instance, purge-and-trap for water samples or solid-phase microextraction for air and water—followed by analysis, typically using Gas Chromatography/Mass Spectrometry (GC/MS). inchem.org

Environmental Analysis: 1,1,2,2-tetrachloroethane has been detected in groundwater, surface water, and ambient air, particularly near industrial or hazardous waste sites. cdc.govinchem.org For example, nationwide surveys in the U.S. have found it in a small percentage of water samples, with concentrations typically in the low parts-per-billion (µg/L) range. cdc.gov When analyzing these complex matrices, the co-extractive interferences can affect instrument response. By using this compound as an internal standard, these matrix effects are effectively cancelled out, leading to highly reliable and accurate quantification. nih.gov

Biological Sample Analysis: Human exposure can occur through inhalation or ingestion. epa.gov IDMS is used to measure the concentration of 1,1,2,2-tetrachloroethane in biological samples like blood and tissues. inchem.org These matrices are complex and require extensive cleanup. The use of a deuterated internal standard is invaluable as it mimics the behavior of the target analyte throughout the entire extraction and purification process, ensuring that the final calculated concentration is accurate despite any analyte loss. nih.gov

Table 2: Reported Detections of 1,1,2,2-Tetrachloroethane in Various Samples

| Sample Matrix | Analytical Method | Reported Detection Limit | Example Concentration |

|---|---|---|---|

| Water | GC/MS | 0.001 to 5 µg/L inchem.org | Mean of 0.6 µg/L in a US nationwide study. cdc.gov |

| Air | GC/MS | 0.4 µg/m³ inchem.org | <0.1 to 0.25 µg/m³ in Canadian cities. inchem.org |

| Soil/Sediment | GC/MS | 1 to 5 µg/kg inchem.org | Mean of 0.06 mg/kg in 6 positive US soil samples. cdc.gov |

| Blood | GC/MS | 5-500 ng/L inchem.org | N/A (used for exposure monitoring) |

Applications in Environmental Analysis and Fate Studies

Use as an Internal Standard in Environmental Monitoring

1,1,2,2-Tetrachloroethane-d2 is frequently employed as an internal standard in the analysis of volatile organic compounds (VOCs) in environmental samples. cloudfront.netcdc.gov This is particularly important for methods such as gas chromatography-mass spectrometry (GC-MS), where precision and accuracy are paramount. asme.orgcenam.mx The use of a deuterated standard, also known as an isotope dilution technique, is a powerful method for quantifying volatile organic compounds in various matrices, including drinking water, wastewater, and biological samples. asme.orgwiley.comnih.govresearchgate.neta2gov.orgepa.gov

In isotope dilution analysis, a known quantity of this compound is added to a sample before preparation and analysis. a2gov.orgepa.gov Because the deuterated standard is chemically identical to the native (unlabeled) 1,1,2,2-tetrachloroethane (B165197), it experiences the same losses during extraction, concentration, and injection into the analytical instrument. epa.gov By comparing the response of the mass spectrometer to the known concentration of the deuterated standard with the response to the unknown concentration of the unlabeled analyte, a precise quantification can be made. asme.orgepa.gov This method effectively corrects for variations in sample matrix and analytical procedure, leading to highly reliable data. epa.gov

The relative response of the analyte to its labeled counterpart is used to create a calibration curve from which the concentration of the unlabeled compound in the sample is determined. epa.gov This approach is detailed in various EPA methods, which specify the use of labeled compounds to ensure data quality. a2gov.orgepa.gov For instance, the response factors determined from standard mixtures containing both the compounds of interest and the internal standard are used to calculate the concentration of the contaminant. asme.org

The development of robust analytical methods for VOCs relies on the use of internal standards like this compound to validate the procedure. asme.orgcenam.mx Method validation often involves analyzing samples spiked with known concentrations of both the target analytes and the deuterated standards to assess accuracy and precision. asme.orgcenam.mx For example, a study might involve analyzing volatile priority pollutants at various concentrations with a fixed concentration of the internal standard in multiple replicates. asme.org

Deuterated compounds, including this compound, are integral to several standardized analytical methods for VOCs, such as those developed by the U.S. Environmental Protection Agency (EPA). epa.govnih.govepa.gov These methods are designed for the determination of volatile toxic organic pollutants in various environmental media like water, soil, and sludge. a2gov.org The use of isotope dilution GC-MS is considered a primary method for the determination of VOCs, providing traceability and reliability to the measurements. cenam.mx

Tracing Environmental Transformation Pathways

The presence of deuterium (B1214612) in this compound makes it an invaluable tool for studying the environmental fate and transformation of its unlabeled analog.

1,1,2,2-Tetrachloroethane in the environment can undergo several degradation processes, including anaerobic biodegradation and chemical hydrolysis. cdc.govepa.gov Under anaerobic conditions, it can be transformed through processes like hydrogenolysis (the replacement of a chlorine atom with a hydrogen atom), dichloroelimination (the removal of two adjacent chlorine atoms to form a double bond), and dehydrochlorination. lsu.eduacs.org These processes can lead to the formation of various daughter products, including trichloroethene, 1,1,2-trichloroethane (B165190), cis- and trans-1,2-dichloroethene, and the highly toxic vinyl chloride. lsu.eduacs.orgcdc.gov

By using this compound in laboratory or field studies, researchers can track the movement of the deuterium atom during these transformations. The analysis of the isotopic composition of the degradation products can provide insights into the specific reaction mechanisms occurring. For example, observing the position of the deuterium in the daughter products can help differentiate between biotic and abiotic degradation pathways. acs.org Studies have shown that trichloroethene is a primary product of abiotic hydrolysis, while 1,1,2-trichloroethane and dichloroethene isomers are products of biotic transformation. acs.org

The kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes, can also be studied using deuterated compounds. datapdf.comnih.gov The magnitude of the KIE can provide detailed information about the rate-limiting step of a degradation reaction and help elucidate the enzymatic mechanisms involved. researchgate.net

Understanding the transport and persistence of contaminants is crucial for assessing their environmental risk. 1,1,2,2-Tetrachloroethane is a volatile compound that can be released into the atmosphere and water. nih.govinchem.orgwho.int Its movement through soil and groundwater is influenced by factors such as its low tendency to adsorb to soil and sediment. cdc.gov

By introducing this compound into a controlled environmental system, such as a soil column or a microcosm, scientists can model its transport and degradation rates more accurately. The distinct mass of the deuterated compound allows it to be easily distinguished from any pre-existing contamination of the unlabeled compound. This enables precise measurement of its movement and transformation over time.

Data from such studies are used to develop and calibrate environmental fate models. usgs.gov These models can then be used to predict the behavior of 1,1,2,2-tetrachloroethane in different environmental compartments, estimate its half-life under various conditions, and assess the potential for human and ecological exposure. cdc.gov For example, models can simulate the transport of the contaminant in groundwater plumes, helping to design effective remediation strategies. usgs.gov

Elucidation of Metabolic Transformations of Chlorinated Ethanes

The biotransformation of chlorinated ethanes like TeCA is a complex process involving multiple enzymatic pathways. The primary site of metabolism is the liver, where the compound undergoes both oxidative and reductive processes. cdc.gov The major metabolite identified in rodents is dichloroacetic acid, which is further broken down into glyoxylic acid, oxalic acid, and eventually carbon dioxide. cdc.govnih.gov Other metabolites, such as trichloroethanol and trichloroacetic acid, are also formed. cdc.gov

The metabolic conversion of 1,1,2,2-tetrachloroethane is significantly mediated by the cytochrome P450 (CYP) enzyme system located in the liver. wikipedia.orgiarc.fr Specifically, a cytochrome P450-dependent oxidative pathway is responsible for its dechlorination to dichloroacetic acid (DCA). epa.gov Research using rat liver microsomes has confirmed that the oxidation of TeCA is a P450-catalyzed reaction. nih.gov This process involves the hydroxylation of the parent compound. iarc.fr The specific isoform, CYP2E1, is known to be a major contributor to the metabolism of small-molecule compounds like ethanol (B145695) and various anesthetics, sharing characteristics with TeCA. nih.gov The involvement of CYP enzymes is a critical step that initiates the toxic cascade of this compound. nih.gov

The metabolism of 1,1,2,2-tetrachloroethane by cytochrome P450 enzymes leads to the formation of highly reactive intermediates that are believed to be central to its toxicity. uzh.ch Oxidative metabolism results in the creation of dichloroacetyl chloride, an acid chloride intermediate. cdc.goviarc.fr This intermediate can then either hydrolyze to form dichloroacetic acid or bind covalently to cellular macromolecules like proteins. iarc.fr

Furthermore, evidence from electron spin resonance spectroscopy has demonstrated the formation of free radical intermediates under both normal and low-oxygen conditions. nih.gov This includes a trichloroethyl free radical, which can contribute to lipid peroxidation and oxidative injury to the liver. nih.gov The generation of these reactive species, both acid chlorides and free radicals, is considered a likely cause of the toxic and carcinogenic effects observed in the liver following exposure. cdc.govuzh.ch

The use of this compound is a key strategy for investigating the mechanics of its metabolism. By replacing hydrogen atoms with deuterium, researchers can study the kinetic isotope effect (KIE), which occurs when the cleavage of a carbon-hydrogen bond is the rate-limiting step of a reaction. A significant KIE provides strong evidence that this bond-breaking event is crucial to the reaction's speed.

A study on the P450-catalyzed oxidation of TeCA to dichloroacetic acid utilized both this compound (intermolecular effect) and 1,1,2,2-tetrachloroethane-1,2-d2 (intramolecular effect). nih.gov The results showed a substantial deuterium isotope effect (kH/kD) on the maximum reaction velocity (Vmax), with values in the range of 5.7 to 6.1, while the enzyme's affinity for the substrate (Km) was unaffected. nih.gov The equivalence between the inter- and intramolecular isotope effects suggests that the true intrinsic isotope effect is approximately 6.0. nih.gov This large isotope effect strongly supports a mechanism where the abstraction of a hydrogen atom by the P450 enzyme complex is the rate-determining step in the oxidative dechlorination of 1,1,2,2-tetrachloroethane. nih.gov Such studies are vital for confirming metabolic pathways and understanding the precise enzymatic mechanisms involved. plos.org

Toxicokinetic and Pharmacokinetic Research

Toxicokinetic studies examine the absorption, distribution, metabolism, and excretion (ADME) of compounds to understand their disposition within an organism. For 1,1,2,2-tetrachloroethane, these studies show rapid absorption and wide distribution, particularly to lipid-rich tissues like the liver. wikipedia.org

1,1,2,2-Tetrachloroethane is readily and extensively absorbed following both oral and inhalation exposure in humans and animals. nih.govwikipedia.org Human studies involving inhalation showed that approximately 97% of a dose was absorbed in a single breath. nih.goviarc.fr Animal studies reported oral absorption of 70-100%. wikipedia.org

Once absorbed, the compound is distributed systemically via passive diffusion. wikipedia.org Due to its lipophilic nature, it tends to accumulate in tissues with high lipid content, with the liver being a primary site. wikipedia.org Adverse effects observed in the liver, kidneys, and testes in animal studies confirm its distribution to these tissues. wikipedia.org

Excretion occurs primarily through urine and expired air as metabolites. cdc.gov A small portion is exhaled unchanged. cdc.gov After 72 hours, more than 90% of an administered dose is excreted in either metabolized or unchanged form. wikipedia.org

| Species | Route | Parameter | Finding | Source |

|---|---|---|---|---|

| Human | Inhalation | Absorption | ~97% retained from a single breath | nih.goviarc.fr |

| Rat | Oral | Absorption | 65%-73% (almost complete) | wikipedia.org |

| Rat | Inhalation (6 hrs) | Excretion (72 hrs) | 33% in exhaled air (25% as CO2, 8% unchanged) | uzh.ch |

| Rat | Inhalation (6 hrs) | Excretion (72 hrs) | 19% in urine, 5% in feces | uzh.ch |

| Mouse | Inhalation (6 hrs) | Excretion (72 hrs) | 34% in exhaled air (32% as CO2, 2% unchanged) | uzh.ch |

| Mouse | Inhalation (6 hrs) | Excretion (72 hrs) | 26% in urine, 6% in feces | uzh.ch |

Significant differences in the toxicokinetics of 1,1,2,2-tetrachloroethane have been observed between species, particularly rats and mice. Studies have shown that mice metabolize the compound at approximately twice the rate of rats given similar doses. cdc.gov This difference in metabolic rate can influence species-specific toxicity.

Following oral administration, rats excreted 46% of the radioactivity as metabolites, mainly in the urine, while mice excreted 30%. iarc.fr After inhalation exposure, both species metabolized over 90% of the absorbed dose within 72 hours, but the distribution among excretory pathways differed. uzh.ch Rats exhaled a larger percentage of the unchanged compound compared to mice (8% vs. 2%), while mice converted a larger portion of the dose to carbon dioxide (32% vs. 25%). uzh.ch These comparative data are crucial for extrapolating animal toxicity data to assess potential human health risks. cdc.gov

| Excretion Pathway | Rat (% of Recovered Radioactivity) | Mouse (% of Recovered Radioactivity) |

|---|---|---|

| Exhaled Air (as CO2) | 25% | 32% |

| Exhaled Air (as Unchanged Compound) | 8% | 2% |

| Urine | 19% | 26% |

| Feces | 5% | 6% |

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) models are mathematical representations that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds in the body. researchgate.netnih.gov These models are constructed based on the physiological and anatomical structure of the organism, incorporating parameters such as organ volumes, blood flow rates, and biochemical constants like partition coefficients and metabolic rates. researchgate.net The primary advantage of PBPK models lies in their ability to predict the time-course of a chemical's concentration in various tissues and to extrapolate these findings across different species, exposure routes, and doses. cdc.govcdc.gov

A critical aspect of developing a PBPK model for a deuterated compound like this compound is to consider the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium, a heavier isotope, can lead to a slower rate of chemical reactions, particularly those involving the cleavage of a carbon-deuterium (C-D) bond. portico.orgresearchgate.net Since the metabolism of 1,1,2,2-tetrachloroethane is a key determinant of its toxicity, the KIE would likely result in a reduced rate of metabolism for the d2 variant compared to the non-deuterated form. cdc.govnih.gov This would be reflected in the metabolic parameters (Vmax and Km) within the PBPK model.

Model Parameters and Research Findings

The development of a PBPK model requires the integration of several key parameters. For 1,1,2,2-tetrachloroethane, some of these parameters have been determined through experimental studies, primarily in rats.

Partition Coefficients: These values represent the relative distribution of a chemical between different tissues and blood or air at equilibrium. They are crucial for modeling the distribution phase of the compound throughout the body. Research has provided tissue:air and tissue:blood partition coefficients for 1,1,2,2-tetrachloroethane. nih.govcdc.gov

| Tissue | Partition Coefficient | Source |

|---|---|---|

| Blood | 142 | cdc.gov |

| Fat | 3,767 | cdc.gov |

| Liver | 196 | cdc.gov |

| Muscle | 101 | cdc.gov |

| Tissue | Partition Coefficient | Source |

|---|---|---|

| Liver | 2.58 | nih.gov |

| Fat | 54.6 | nih.gov |

| Richly Perfused Tissues | 2.58 | nih.gov |

| Poorly Perfused Tissues | 1.25 | nih.gov |

Metabolic Parameters: The metabolism of 1,1,2,2-tetrachloroethane is presumed to occur primarily in the liver, mediated by cytochrome P450 enzymes. cdc.gov The key parameters describing this process are the maximum velocity of the reaction (Vmax) and the Michaelis-Menten constant (Km), which represents the substrate concentration at half of Vmax. A study using a modified PBPK model for styrene (B11656) estimated in vivo kinetic constants for 1,1,2,2-tetrachloroethane in rats. cdc.govcdc.gov

| Parameter | Value | Source |

|---|---|---|

| Km | 4.77 µM | cdc.gov |

| Vmax (scaled to a 1-kg rat) | 12 mg/hour | cdc.gov |

For this compound, it is hypothesized that the Vmax would be lower due to the kinetic isotope effect, reflecting a slower metabolic clearance. portico.org The extent of this difference would need to be determined experimentally.

PBPK models have also been applied to study the toxicokinetics of chlorinated hydrocarbons in other species, such as fish. For instance, a PBPK model for rainbow trout was used to simulate the uptake and disposition of 1,1,2,2-tetrachloroethane from water, demonstrating the broad applicability of this modeling approach. nih.govnih.gov

Conclusion

1,1,2,2-Tetrachloroethane-d2 stands as a testament to the profound impact of isotopic labeling in modern scientific research. Its specific properties, derived from the substitution of hydrogen with deuterium (B1214612), make it an indispensable tool in NMR spectroscopy, a reliable internal standard for quantitative analysis, and a useful component in environmental and materials science. The focused study of such deuterated compounds continues to be a cornerstone of innovation, enabling more precise measurements and a deeper understanding of complex chemical and biological systems.

Advanced Materials Science and Polymer Chemistry Applications

Role as a Solvent in Polymer Synthesis and Characterization

1,1,2,2-Tetrachloroethane-d2 serves as a specialized solvent in both the creation and analysis of polymeric materials. Its high boiling point and ability to dissolve a range of polymers at elevated temperatures are key characteristics that underpin its utility in these applications.

Synthesis of Cyclic Olefin Copolymer (COC) Foam

In the realm of polymer synthesis, this compound is utilized as a solvent in the production of cyclic olefin copolymer (COC) foam. sigmaaldrich.com COC foams are recognized for their potential as super thermal insulation materials, which are critical in energy management applications. sigmaaldrich.com The synthesis process involves the polymerization of cyclic monomers, such as norbornene or tetracyclododecene, with ethene. While the precise role of this compound in the foaming process is not extensively detailed in publicly available literature, solvents in such processes typically facilitate the dissolution of the polymer and blowing agents, enabling the formation of a uniform cellular structure upon processing. The choice of a high-boiling-point solvent like 1,1,2,2-tetrachloroethane (B165197) is often crucial for processing at temperatures required for polymer melting and foaming.

Characterization of Polymer Microstructure using NMR

A primary application of this compound is as a solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for elucidating the detailed molecular structure of polymers. nbinno.comarmar-europa.de The substitution of hydrogen atoms with deuterium (B1214612) is the key feature that makes it invaluable for this purpose. In ¹H NMR, the signals from a conventional hydrogen-containing solvent would overwhelm the signals from the polymer sample. By using a deuterated solvent, the solvent's own NMR signal is rendered essentially invisible in the proton spectrum, allowing for clear and unobstructed observation of the polymer's signals. nbinno.com

This solvent is particularly useful for the analysis of polymers that require high temperatures to dissolve, a common necessity for crystalline or semi-crystalline polymers. The high boiling point of 1,1,2,2-tetrachloroethane (146.5 °C) allows for NMR experiments to be conducted at elevated temperatures, which is often necessary to achieve adequate resolution for detailed microstructural analysis. For instance, researchers have successfully used this compound to acquire high-resolution ¹³C NMR spectra of various copolymers at temperatures around 110 °C to 120 °C. This enables the detailed characterization of copolymer composition, sequence distribution, and stereochemistry.

| Polymer System | Analytical Technique | Purpose of using this compound | Research Findings |

| Ethylene (B1197577)/Styrene (B11656) Copolymers | ¹³C NMR Spectroscopy at 110 °C | To dissolve the polymer and acquire high-resolution spectra for microstructural analysis. | The solvent enabled the determination of copolymer composition and the influence of catalyst systems on styrene incorporation. |

| Poly(ethylene-co-1-decene) | ¹³C NMR Spectroscopy at 110 °C | To facilitate the analysis of the copolymer's microstructure at an elevated temperature. | The use of this solvent allowed for the detailed characterization of the comonomer incorporation and the influence of different catalyst systems. |

| Poly(ethylene-co-2-methyl-1-pentene) | ¹³C NMR Spectroscopy at 110 °C | To dissolve the copolymer for the determination of its microstructure. | Enabled the analysis of the effect of catalyst substituents on the copolymerization behavior and the resulting polymer structure. |

Deuterated Analogs in Material Science Research

The use of deuterated compounds, such as this compound, extends beyond NMR spectroscopy into other advanced characterization techniques in materials science. The fundamental principle behind their utility is the significant difference in the neutron scattering lengths of hydrogen and deuterium.

Neutron Scattering Studies

Neutron scattering is a powerful technique for probing the structure and dynamics of materials at the nanoscale. The scattering of neutrons by an atomic nucleus is dependent on the scattering length of that nucleus. Hydrogen (¹H) and its isotope deuterium (²H or D) have markedly different neutron scattering lengths. This difference can be exploited in a technique known as contrast variation.

Investigation of Polymer Dynamics

The study of polymer dynamics, which encompasses the movements and conformational changes of polymer chains, also benefits from the use of deuterated analogs. Techniques like quasi-elastic neutron scattering (QENS) and neutron spin echo (NSE) spectroscopy can probe motions on various length and time scales.

Similar to structural studies with SANS, selective deuteration is a key tool in polymer dynamics investigations. By labeling specific parts of a polymer chain or using a deuterated solvent, researchers can isolate and study the motion of particular segments of the system. For instance, the diffusion of a polymer chain through a matrix of other chains can be tracked by deuterating the diffusing chain. The use of a deuterated solvent can help in studying the single-chain dynamics of a polymer in solution by minimizing the coherent scattering from the solvent. While the application of these techniques with deuterated solvents is a cornerstone of polymer physics, specific research explicitly employing this compound for investigating polymer dynamics is not prominently documented. Nevertheless, its properties as a deuterated solvent make it a potential candidate for such studies, especially in systems where its specific solvency and temperature range are advantageous.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 1,1,2,2-Tetrachloroethane-d2, including its vibrational spectra and conformational landscape.

Quantum chemical calculations, such as those employing the Wilson FG matrix method, have been utilized to determine the wave numbers of the normal vibrations for 1,1,2,2-Tetrachloroethane (B165197) and its deuterated isotopologues researchgate.net. These calculations are crucial for interpreting experimental infrared (IR) and Raman spectra, allowing for the assignment of observed vibrational bands to specific molecular motions.

For the trans conformer of this compound, theoretical calculations predict a set of fundamental vibrational frequencies. The substitution of hydrogen with deuterium (B1214612) atoms leads to a noticeable shift in the frequencies of vibrational modes involving the C-D bonds compared to the C-H bonds in the non-deuterated compound, a phenomenon known as the kinetic isotope effect. This isotopic shift is a powerful tool for vibrational mode assignment.

Table 1: Predicted Vibrational Frequencies for trans-1,1,2,2-Tetrachloroethane-d2

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C-D) stretch | ~2200 | Symmetric and asymmetric stretching of C-D bonds |

| δ(C-C-D) bend | ~900-1200 | Bending motions involving the deuterated carbon atoms |

| ν(C-Cl) stretch | ~600-800 | Stretching of the carbon-chlorine bonds |

Note: The values presented are approximate and can vary based on the level of theory and basis set used in the quantum chemical calculations.

This compound exists as a mixture of two primary rotational isomers (conformers): trans (antiperiplanar) and gauche (synclinal). The energy difference between these conformers is slight, typically less than 1 kcal/mol, leading to a dynamic equilibrium between them researchgate.net. Computational studies, including Nuclear Quadrupole Resonance (NQR) and molecular dynamics simulations, have been employed to investigate the conformational preferences and the energy barriers for isomerization in both the solid and glassy phases of deuterated 1,1,2,2-tetrachloroethane lifescienceglobal.com.

The trans conformer is characterized by the two deuterium atoms being on opposite sides of the C-C bond, while in the gauche conformer, they are in a staggered arrangement. The relative stability of these conformers is influenced by a balance of steric hindrance and electrostatic interactions between the bulky chlorine atoms and the deuterium atoms.

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (D-C-C-D) | Relative Energy (kcal/mol) |

|---|---|---|

| trans | 180° | 0.00 (Reference) |

Computational methods can also map the potential energy surface for the internal rotation around the C-C bond, identifying the transition states and energy barriers for the interconversion between the trans and gauche isomers. This information is crucial for understanding the molecule's dynamic behavior.

Molecular Dynamics Simulations for Solvent-Solute Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with its surrounding solvent molecules. These simulations can reveal details about the structure of the solvation shell, the strength of intermolecular interactions, and the influence of the solvent on the conformational equilibrium of the solute.

While specific MD simulation studies focusing solely on this compound are not extensively reported, studies on similar halogenated ethanes in various solvents offer valuable insights. For instance, the conformational equilibrium of chlorinated ethanes is known to be solvent-dependent. Polar solvents tend to stabilize the more polar gauche conformer. This compound has been used as a solvent in NMR studies, indicating its role in solvating other molecules and influencing their properties researchgate.net.

MD simulations can be used to calculate properties such as the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from the solute. This provides a detailed picture of the local solvent structure around the this compound molecule.

Predictive Modeling of Environmental Behavior and Biodegradation

Predictive modeling is a key tool for assessing the environmental fate of chemicals like this compound. These models can estimate properties such as persistence, bioaccumulation, and potential degradation pathways in various environmental compartments.

The biodegradation of chlorinated ethanes often proceeds via reductive dechlorination under anaerobic conditions. The substitution of hydrogen with deuterium can significantly impact the rate of these reactions due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond will be slower for the deuterated compound.

Studies on the biodegradation of non-deuterated chlorinated ethanes have identified several degradation pathways, including dichloroelimination and hydrogenolysis researchgate.net. Computational frameworks like BNICE (Biochemical Network Integrated Computational Explorer) can be used to predict potential biodegradation pathways for xenobiotics by applying a set of generalized reaction rules .

For this compound, a predictive model for biodegradation would need to account for the KIE. The rate-limiting step in many biodegradation pathways of chlorinated hydrocarbons is the initial cleavage of a carbon-halogen or carbon-hydrogen bond. If a C-D bond cleavage is involved in the rate-determining step, the biodegradation of this compound is expected to be slower than that of its non-deuterated counterpart.

Quantitative Structure-Biodegradation Relationship (QSBR) models can also be developed to predict the biodegradation rates of organic pollutants. While specific QSBR models for deuterated compounds are not common, the principles can be applied by incorporating descriptors that account for the isotopic substitution.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 1,1,2,2-Tetrachloroethane |

| Deuterium |

Emerging Research Areas and Future Directions

Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics)

Multi-omics, the integrated analysis of diverse biological data sets such as genomics, proteomics, and metabolomics, is a powerful strategy for understanding complex biological systems and the mechanisms of toxicity. nih.govnih.gov While direct research integrating 1,1,2,2-Tetrachloroethane-d2 into multi-omics workflows is still an emerging area, its application as an internal standard is critical for the quantitative accuracy required in these studies.

In metabolomics and proteomics, which rely heavily on mass spectrometry (MS), deuterated internal standards are essential for correcting variations in sample preparation and instrument response. mdpi.com The use of D2-TeCA would be indispensable in studies investigating the metabolic and proteomic impact of its non-deuterated counterpart, 1,1,2,2-tetrachloroethane (B165197) (TeCA), a known environmental contaminant. epa.gov By spiking samples with a known concentration of D2-TeCA, researchers can achieve precise quantification of TeCA and its metabolites, thereby enabling a more accurate correlation with observed changes in protein and metabolite profiles. biorxiv.org Future studies could apply these approaches to understand the cardiotoxic or other adverse effects of TeCA exposure, similar to how multi-omics has been used to investigate other contaminants. nih.govnih.gov

The table below outlines the potential roles of D2-TeCA in a hypothetical multi-omics study on TeCA toxicity.

| Omics Field | Role of this compound | Anticipated Outcome |

| Metabolomics | Isotope dilution mass spectrometry (IDMS) internal standard | Accurate quantification of TeCA and its metabolic byproducts in biological fluids and tissues. |

| Proteomics | Not directly used, but supports quantitative accuracy | Correlation of accurately measured TeCA exposure levels with changes in protein expression related to toxicity pathways (e.g., stress response, metabolic disruption). mdpi.com |

| Lipidomics | IDMS internal standard for quantifying lipid adduction | Identification and quantification of lipids modified by TeCA or its reactive metabolites, providing insight into mechanisms of membrane damage. |

Applications in Bioremediation Research

Bioremediation research focuses on using biological organisms, primarily microbes, to degrade and detoxify environmental pollutants. 1,1,2,2-Tetrachloroethane is a significant groundwater contaminant, and understanding its biodegradation pathways is crucial for developing effective cleanup strategies. epa.govlsu.edu In this context, D2-TeCA serves as a vital analytical tool.

Research has shown that TeCA undergoes anaerobic biodegradation through several pathways, including hydrogenolysis and dichloroelimination. nih.govdss.go.thnih.gov These processes result in a series of less-chlorinated daughter products. dss.go.th

Key Biodegradation Transformations of 1,1,2,2-Tetrachloroethane:

Hydrogenolysis: The replacement of a chlorine atom with a hydrogen atom, transforming TeCA into 1,1,2-Trichloroethane (B165190) (1,1,2-TCA). nih.govnih.gov

Dichloroelimination: The removal of two chlorine atoms to form a double bond, converting TeCA into dichloroethenes (DCEs). nih.govnih.gov

Dehydrochlorination: An abiotic process that can transform TeCA into Trichloroethylene (TCE). lsu.edu

In laboratory microcosm studies that simulate environmental conditions, D2-TeCA is used as a surrogate standard or internal standard to accurately trace the degradation of the parent compound and the formation of its byproducts over time. dss.go.th This allows researchers to calculate degradation rates, determine the relative importance of different pathways, and identify the microbial communities responsible for the transformation. nih.gov For example, studies have identified Dehalococcoides species as key players in the complete dechlorination of these compounds to harmless ethene. nih.govresearchgate.net The precision afforded by using D2-TeCA is essential for optimizing bioremediation conditions, such as the addition of specific nutrients or electron donors to enhance microbial activity. lsu.edunih.gov

Development of Novel Analytical Techniques Utilizing Deuterated Standards

The use of this compound is foundational to the development and validation of sensitive and accurate analytical methods for environmental monitoring. Its primary role is as an internal standard in isotope dilution techniques, which are considered the gold standard for quantitative analysis.

In these methods, a known amount of D2-TeCA is added to a sample (e.g., water, soil, or air) before processing. Because D2-TeCA is chemically almost identical to the non-deuterated TeCA, it behaves similarly during extraction, cleanup, and analysis. nbinno.com However, it can be distinguished by its higher mass in a mass spectrometer. By measuring the ratio of the native analyte to the deuterated standard, analysts can precisely quantify the concentration of TeCA, compensating for any loss of analyte during sample handling. This enhances the reliability of methods like gas chromatography-mass spectrometry (GC-MS).

Future developments may involve incorporating D2-TeCA into novel analytical platforms, such as portable mass spectrometers for on-site field analysis or advanced sensor technologies for real-time monitoring of contaminants in water systems.

| Analytical Technique | Function of this compound | Advantage |

| GC-MS | Internal Standard | High accuracy and precision for quantifying TeCA in complex environmental matrices. |

| NMR Spectroscopy | High-purity solvent | Minimizes solvent interference, allowing for clear and unambiguous structural elucidation of analytes. nbinno.comarmar-europa.de |

| LC-MS/MS | Internal Standard | Enables robust quantification in liquid samples, particularly for analysis of metabolites in biological systems. biorxiv.org |

Advanced Spectroscopic Probes for Biological Systems

While primarily used as an NMR solvent, an emerging area of research involves the use of deuterated compounds as spectroscopic probes to study biological systems. nbinno.comarmar-europa.de Deuterium's unique properties—its NMR signal being distinct from hydrogen and its slightly stronger C-D bond compared to the C-H bond—can be exploited.

Although direct applications of D2-TeCA as a biological probe are not yet established, future research could explore its potential. For instance, if TeCA were found to bind to a specific enzyme or protein, D2-TeCA could be used in NMR studies to probe the binding site and characterize the interaction without the overwhelming background signal from hydrogen atoms in the biological matrix. This approach could help elucidate mechanisms of toxicity at a molecular level. General strategies for designing spectroscopic probes aim for high sensitivity and spatiotemporal resolution, which could be a direction for the future functionalization of deuterated molecules. rsc.org

Green Chemistry Approaches for Deuterated Compound Synthesis

The traditional synthesis of chlorinated hydrocarbons and their deuterated analogues often involves harsh reagents and produces hazardous waste. nih.gov For example, the manufacturing of TeCA has historically involved the chlorination of ethylene (B1197577) or acetylene. nih.gov Green chemistry principles focus on developing more environmentally benign chemical processes.

Future research in this area will likely focus on creating greener synthetic routes for this compound and other deuterated compounds. This could involve:

Catalytic Deuteration: Developing highly efficient and selective catalysts that can introduce deuterium (B1214612) atoms using safer deuterium sources (e.g., heavy water, D₂O) and minimizing waste.

Flow Chemistry: Using continuous flow reactors to improve reaction control, reduce solvent usage, and enhance safety compared to traditional batch processes.

Alternative Energy Sources: Employing methods like microwave-assisted or sonochemical synthesis to reduce reaction times and energy consumption.

Applying these principles would not only reduce the environmental footprint of producing important analytical standards like D2-TeCA but could also lead to higher purity and lower costs.

Q & A

Basic: What analytical methods are recommended for detecting and quantifying 1,1,2,2-Tetrachloroethane-d2 in environmental matrices?

Methodological Answer:

Gas chromatography-mass spectrometry (GC-MS) with isotope dilution is the gold standard for detecting this compound due to its high sensitivity and specificity for deuterated compounds. Key steps include:

- Sample Preparation : Use purge-and-trap or solid-phase microextraction (SPME) for aqueous samples to concentrate analytes .

- Instrumentation : Employ a DB-5 or equivalent capillary column with electron capture detection (ECD) or high-resolution MS to distinguish isotopic signatures .

- Detection Limits : Reporting limits (RLs) for environmental water samples typically range from 0.2 µg/L to 0.4 µg/L, as validated in EPA and USGS studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.